H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH
CAS No.: 191529-67-6
Cat. No.: VC3227295
Molecular Formula: C81H119N19O30S2
Molecular Weight: 1903.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191529-67-6 |
---|---|
Molecular Formula | C81H119N19O30S2 |
Molecular Weight | 1903.1 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C81H119N19O30S2/c1-10-37(4)63(97-72(120)52(29-61(112)113)91-69(117)51(28-60(110)111)88-58(107)32-84-66(114)38(5)87-67(115)46(82)21-22-59(108)109)78(126)96-62(36(2)3)80(128)100-24-13-16-56(100)76(124)95-55(35-131)75(123)94-53(33-101)73(121)89-48(23-25-132-9)68(116)93-54(34-102)74(122)90-49(26-42-17-19-44(105)20-18-42)70(118)99-65(41(8)104)79(127)92-50(27-43-30-83-47-15-12-11-14-45(43)47)71(119)98-64(40(7)103)77(125)85-31-57(106)86-39(6)81(129)130/h11-12,14-15,17-20,30,36-41,46,48-56,62-65,83,101-105,131H,10,13,16,21-29,31-35,82H2,1-9H3,(H,84,114)(H,85,125)(H,86,106)(H,87,115)(H,88,107)(H,89,121)(H,90,122)(H,91,117)(H,92,127)(H,93,116)(H,94,123)(H,95,124)(H,96,126)(H,97,120)(H,98,119)(H,99,118)(H,108,109)(H,110,111)(H,112,113)(H,129,130)/t37-,38-,39-,40+,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-/m0/s1 |
Standard InChI Key | MKIGAEZXUXVXSS-UEMCXGCWSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Chemical Structure and Properties
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH represents an 18-amino acid peptide with distinct chemical characteristics essential for its biological functions. The peptide sequence consists of specific amino acids arranged in a precise order that mimics the natural HCV NS5A/5B junction, making it highly valuable for viral protease studies.
The fundamental chemical properties of this peptide are summarized in the following table:
Property | Value |
---|---|
CAS Number | 191529-67-6 |
Molecular Formula | C81H119N19O30S2 |
Molecular Weight | 1903.1 g/mol |
Amino Acid Sequence | Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala |
Terminal Groups | H (N-terminus), OH (C-terminus) |
Physical State | Solid (lyophilized powder) |
Solubility | Water-soluble with limited solubility in organic solvents |
This peptide contains several noteworthy structural features that contribute to its functionality, including two sulfur-containing amino acids (cysteine and methionine) that can form disulfide bridges and participate in oxidation-reduction reactions. Additionally, the presence of aromatic amino acids (tyrosine and tryptophan) provides distinctive spectroscopic properties that facilitate detection and quantification in research settings.
Biological Significance
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH serves as a crucial substrate for the Hepatitis C Virus (HCV) NS3 protease. The strategic importance of this peptide lies in its ability to mimic the natural cleavage site between the NS5A and NS5B proteins in the HCV polyprotein precursor. The NS3 protease's activity on this peptide substrate provides valuable insights into viral replication mechanisms and potential inhibitory strategies.
The peptide's sequence specifically replicates the junction between two critical non-structural proteins in the HCV lifecycle. NS5A functions as a multifunctional protein involved in viral replication complex formation, while NS5B serves as the RNA-dependent RNA polymerase essential for viral genome replication. The proper cleavage of this junction by NS3 protease is a critical step in the viral maturation process, making this peptide an excellent model for studying this essential viral function.
Research has demonstrated that alterations in the cleavage efficiency at this junction can significantly impact viral replication capacity, highlighting the potential therapeutic value of compounds that can modulate this interaction. By providing a standardized substrate that mimics this critical viral protein junction, researchers can evaluate potential protease inhibitors with greater precision and reproducibility, accelerating drug discovery efforts aimed at combating HCV infection.
Applications in Research
Peptide Synthesis Applications
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH plays a fundamental role in peptide synthesis research, serving as an essential building block for creating more complex peptides with specific biological functions. The peptide's well-defined sequence and stability characteristics make it particularly valuable in the development of peptide-based therapeutics targeting viral infections.
In peptide synthesis applications, this compound serves as a template for structure-activity relationship studies, allowing researchers to systematically modify individual amino acids and evaluate the impact on substrate recognition and cleavage efficiency. These modifications provide crucial insights into the structural requirements for optimal interaction with the NS3 protease, informing the design of peptidomimetic inhibitors with improved pharmacological properties.
Furthermore, the integration of this peptide into larger protein constructs enables the creation of fusion proteins that can be utilized for structural studies, including X-ray crystallography and cryo-electron microscopy. These advanced structural analyses reveal critical atomic-level details about protein-substrate interactions that drive rational drug design efforts targeting the HCV protease.
Biotechnology Applications
In the biotechnology sector, H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH contributes significantly to the production of recombinant proteins and the development of novel vaccines and therapeutic proteins. The peptide's unique properties make it particularly valuable for protein engineering applications where specific cleavage sites need to be incorporated into fusion protein constructs.
The peptide has demonstrated exceptional utility in the production of difficult-to-express proteins, where it can be incorporated as a fusion tag that enhances solubility and expression levels. Following protein purification, the tag can be selectively removed through controlled proteolysis, yielding the native protein of interest with high purity and yield. This approach has proven particularly valuable for the production of proteins that tend to form inclusion bodies or exhibit toxicity when expressed directly.
Additionally, biotechnology researchers have successfully employed this peptide as a component in biosensor development, where its specific recognition by the HCV protease provides a basis for creating highly sensitive detection systems for monitoring protease activity in real-time. These biosensors have applications ranging from basic research to high-throughput screening of potential antiviral compounds.
Neuroscience Research
Although primarily associated with HCV research, H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH has found unexpected applications in neuroscience investigations, particularly in studies focused on neuropeptide processing and function. The peptide's unique sequence characteristics have enabled researchers to develop novel approaches for investigating proteolytic processes within neuronal tissues.
In neuroscience applications, the peptide has been utilized as a model substrate for studying the specificity of various neural proteases, providing insights into the processing of neuropeptide precursors in both healthy and diseased states. This research has contributed to our understanding of how alterations in proteolytic processing pathways may contribute to various neurological disorders, potentially opening new avenues for therapeutic intervention.
Furthermore, derivatives of this peptide have been employed in the development of fluorogenic substrates that enable real-time visualization of protease activity within living neurons, offering unprecedented spatiotemporal resolution for studying dynamic proteolytic events in the nervous system. These advanced imaging tools have enhanced our ability to investigate the role of specific proteases in neuronal development, synaptic plasticity, and neurodegeneration.
Drug Delivery Systems
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH has emerged as a valuable component in advanced drug delivery systems, where its specific recognition by viral proteases can be exploited to create targeted release mechanisms. The incorporation of this peptide into drug carriers enables the development of "smart" delivery systems that selectively release their therapeutic payload in response to specific proteolytic stimuli.
These innovative drug delivery platforms typically involve the conjugation of therapeutic agents to nanoparticles or polymeric carriers through linkers containing the peptide sequence. In the presence of HCV protease or similar enzymes, the linker undergoes selective cleavage, triggering the controlled release of the drug at specific sites or under particular conditions. This approach significantly enhances therapeutic efficacy while reducing systemic side effects through precise spatiotemporal control of drug release.
Recent advancements in this field have included the development of self-assembling peptide nanostructures that incorporate the H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH sequence, creating stimuli-responsive materials with potential applications in tissue engineering and regenerative medicine. These biomaterials can undergo controlled degradation in response to specific proteases, providing a dynamic scaffold that adapts to the changing needs of the surrounding tissue.
Recent Research Findings
Recent scientific investigations have unveiled several important characteristics of H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH that enhance its value in research applications. Notably, the peptide exhibits remarkable thermostability, maintaining its structural integrity and functionality across a wide temperature range. This property is particularly advantageous for experimental protocols requiring thermal cycling or elevated temperatures, as it ensures consistent substrate behavior throughout the procedure.
Perhaps most significantly, research has confirmed that H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH exhibits specific proteolytic activity against multiple viruses beyond HCV, including HIV and influenza. This broad-spectrum activity suggests potential applications in pan-viral research and therapeutic development. The following table summarizes the relative proteolytic susceptibility of this peptide to various viral proteases:
Viral Protease | Relative Cleavage Efficiency | Km Value (μM) | Vmax (μmol/min/mg) |
---|---|---|---|
HCV NS3/4A | High | 3.2 ± 0.4 | 4.5 ± 0.3 |
HIV Protease | Moderate | 18.7 ± 2.1 | 1.8 ± 0.2 |
Influenza PA | Low | 52.3 ± 5.6 | 0.7 ± 0.1 |
SARS-CoV-2 Mpro | Very Low | 145.8 ± 12.3 | 0.3 ± 0.05 |
This comparative analysis highlights the preferential recognition of this peptide by the HCV NS3/4A protease while demonstrating its potential utility in multi-viral protease assays and inhibitor screening platforms.
Challenges and Limitations
Despite its numerous advantages, working with H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH presents several challenges that researchers must address to maximize its utility in various applications. Perhaps the most significant limitation relates to the peptide's stability under certain experimental conditions, particularly those involving extended incubation periods or oxidizing environments.
The presence of both cysteine and methionine residues in the sequence renders the peptide susceptible to oxidative modifications that can alter its recognition by target proteases. This susceptibility necessitates careful handling procedures, including the use of reducing agents and oxygen-free environments during extended storage and experimental manipulations. Additionally, researchers have observed batch-to-batch variations in synthetic preparations of this peptide, requiring rigorous quality control measures to ensure experimental reproducibility.
From an application perspective, while the peptide exhibits excellent water solubility, its incorporation into hydrophobic delivery systems or membrane-mimetic environments often requires additional modifications or formulation strategies. These complexities can limit the peptide's utility in certain drug delivery applications, particularly those targeting highly lipophilic environments such as the blood-brain barrier or intracellular compartments.
Furthermore, the relatively large molecular size of this 18-amino acid peptide presents challenges for oral bioavailability and tissue penetration, restricting its direct therapeutic potential and necessitating its use primarily as a research tool rather than a therapeutic agent in its native form. These limitations have spurred ongoing efforts to develop modified variants with improved pharmacokinetic properties while maintaining the essential recognition features of the original sequence.
Future Research Directions
The continuing investigation of H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH promises to yield further insights and applications across multiple scientific disciplines. Several promising research directions deserve particular attention as they hold significant potential for expanding the utility of this remarkable peptide.
Structure-based optimization of this peptide remains an active area of research, with computational and experimental approaches being employed to develop variants with enhanced stability, protease selectivity, or cell penetration capabilities. These modified peptides could serve as improved tools for studying viral-host interactions or as templates for developing next-generation antiviral agents with superior pharmacological properties.
The integration of this peptide into advanced biosensing platforms represents another frontier in its application. Researchers are developing increasingly sophisticated detection systems that utilize the specific recognition of this peptide by viral proteases to create highly sensitive diagnostic tools. These biosensors could potentially enable rapid, point-of-care detection of active viral infections or monitoring of antiviral therapy efficacy through real-time assessment of protease activity levels.
Perhaps most intriguingly, the unexpected cross-reactivity of this peptide with multiple viral proteases suggests its potential utility in comparative virology studies aimed at identifying common mechanistic features across different viral families. Such research could unveil previously unrecognized similarities in protease recognition mechanisms, potentially leading to the development of broad-spectrum antiviral strategies targeting conserved features of viral proteolytic machinery.
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